molecular formula C10H18O3 B14408532 2,2-Diethoxycyclohexan-1-one CAS No. 83977-02-0

2,2-Diethoxycyclohexan-1-one

Cat. No.: B14408532
CAS No.: 83977-02-0
M. Wt: 186.25 g/mol
InChI Key: HLMNIITWIKSHIS-UHFFFAOYSA-N
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Description

However, based on structural analogs and nomenclature rules , it can be inferred that this compound is a cyclohexanone derivative with two ethoxy groups at the 2-position of the cyclohexane ring. Cyclohexanone derivatives are widely studied for their applications in organic synthesis, pharmaceuticals, and materials science. Substituents like ethoxy groups influence solubility, reactivity, and steric effects, distinguishing such compounds from simpler cyclohexanones.

Properties

CAS No.

83977-02-0

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

2,2-diethoxycyclohexan-1-one

InChI

InChI=1S/C10H18O3/c1-3-12-10(13-4-2)8-6-5-7-9(10)11/h3-8H2,1-2H3

InChI Key

HLMNIITWIKSHIS-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CCCCC1=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diethoxycyclohexan-1-one typically involves the reaction of cyclohexanone with ethanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate hemiacetal, which then undergoes further reaction to form the desired diethoxy compound. The reaction conditions often include refluxing the mixture to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the reaction and allow for easier separation of the product from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions: 2,2-Diethoxycyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Acidic or basic conditions can facilitate substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2,2-Diethoxycyclohexan-1-one has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Diethoxycyclohexan-1-one involves its interaction with various molecular targets. The ethoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and behavior in different environments. The pathways involved may include enzymatic reactions and metabolic processes that modify the compound’s structure and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2,2-Diethoxycyclohexan-1-one (inferred properties) with structurally related cyclohexanone derivatives from the evidence. Key differences in substituents, physical properties, and applications are highlighted.

Substituent Effects on Physical and Chemical Properties
Compound Name Substituents CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 2-ethoxy, 2-ethoxy Not provided C₁₀H₁₈O₃ 186.25 (estimated) Likely lipophilic; potential solvent or intermediate
2-Hydroxycyclohexan-1-one 2-hydroxy 533-60-8 C₆H₁₀O₂ 114.14 Polar, hydrogen-bonding; used in polymer synthesis
2-Methylcyclohexan-1-one 2-methyl 583-60-8 C₇H₁₂O 112.17 Volatile solvent; industrial applications
2-(Dimethylaminomethyl)-1-cyclohexanone HCl 2-(dimethylaminomethyl) Not provided C₉H₁₈ClNO 203.70 Pharmaceutical intermediate (e.g., analgesics)
2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexan-1-one 2-(3-methoxyphenyl), 2-ethylamino Not provided C₁₅H₂₁NO₂ 247.34 Psychoactive research compound

Key Observations :

  • Substituent Polarity: The diethoxy groups in this compound likely increase lipophilicity compared to polar hydroxyl (2-hydroxycyclohexan-1-one) or amine-containing derivatives (e.g., 2-(dimethylaminomethyl)-1-cyclohexanone HCl) .
  • Applications: While 2-hydroxycyclohexan-1-one is used in polymer chemistry , ethylamino- or methoxyphenyl-substituted analogs are explored in medicinal chemistry (e.g., methoxmetamine derivatives ).

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